An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-phenylpyrimidine-5-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-phenylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 2-phenylpyrimidine-5-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document outlines a plausible synthetic pathway, details the necessary experimental protocols, and presents the expected analytical and spectroscopic data for the compound.
Introduction
Ethyl 2-phenylpyrimidine-5-carboxylate (CAS No. 85386-14-7) is a member of the pyrimidine class of heterocyclic compounds, which are of significant interest in the field of medicinal chemistry due to their presence in a wide range of biologically active molecules, including approved drugs. The strategic placement of a phenyl group at the 2-position and an ethyl carboxylate group at the 5-position of the pyrimidine ring offers a versatile scaffold for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents.
Synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate
While various methods exist for the synthesis of substituted pyrimidines, a highly effective and versatile approach for the synthesis of 2-arylpyrimidines is the palladium-catalyzed Suzuki cross-coupling reaction. This method allows for the direct formation of the carbon-carbon bond between the pyrimidine core and the phenyl ring. An alternative plausible route involves the condensation of benzamidine with an appropriate three-carbon electrophilic component.
Proposed Synthetic Pathway: Suzuki Cross-Coupling
A plausible and modern approach to synthesize ethyl 2-phenylpyrimidine-5-carboxylate is via a Suzuki cross-coupling reaction. This reaction would involve the coupling of a halogenated pyrimidine derivative, such as ethyl 2-chloropyrimidine-5-carboxylate, with phenylboronic acid in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki Cross-Coupling
Materials and Reagents:
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Ethyl 2-chloropyrimidine-5-carboxylate
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Phenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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1,4-Dioxane (anhydrous)
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Water (deionized)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-chloropyrimidine-5-carboxylate (1 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2.5 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio).
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Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 2-phenylpyrimidine-5-carboxylate.
Characterization of Ethyl 2-phenylpyrimidine-5-carboxylate
The structural confirmation and purity assessment of the synthesized ethyl 2-phenylpyrimidine-5-carboxylate would be performed using a combination of spectroscopic and analytical techniques.
Physical Properties
| Property | Value |
| CAS Number | 85386-14-7 |
| Molecular Formula | C₁₃H₁₂N₂O₂ |
| Molecular Weight | 228.25 g/mol |
| Melting Point | 93-95 °C[1] |
| Appearance | Expected to be a white to off-white solid |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl and pyrimidine rings, as well as the ethyl group of the ester.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.2 | Singlet | 2H | H-4, H-6 (Pyrimidine ring) |
| ~8.4 - 8.2 | Multiplet | 2H | Ortho-protons (Phenyl ring) |
| ~7.6 - 7.4 | Multiplet | 3H | Meta- & Para-protons (Phenyl ring) |
| ~4.4 | Quartet | 2H | -OCH₂- (Ethyl group) |
| ~1.4 | Triplet | 3H | -CH₃ (Ethyl group) |
3.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~165-160 | C=O (Ester) |
| ~160-155 | C-2, C-4, C-6 (Pyrimidine ring) |
| ~138-135 | Quaternary C (Phenyl ring) |
| ~132-128 | CH (Phenyl ring) |
| ~125-120 | C-5 (Pyrimidine ring) |
| ~62-60 | -OCH₂- (Ethyl group) |
| ~15-13 | -CH₃ (Ethyl group) |
3.2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (Aromatic) |
| ~3000-2850 | Medium | C-H stretching (Aliphatic) |
| ~1720 | Strong | C=O stretching (Ester) |
| ~1600, 1580, 1450 | Medium | C=C and C=N stretching (Aromatic rings) |
| ~1250 | Strong | C-O stretching (Ester) |
3.2.4. Mass Spectrometry (Predicted)
Mass spectrometry will confirm the molecular weight of the compound.
| m/z Value | Interpretation |
| 228 | [M]⁺, Molecular ion peak |
| 200 | [M - C₂H₄]⁺, Loss of ethylene from the ethyl ester |
| 183 | [M - OC₂H₅]⁺, Loss of the ethoxy group |
| 155 | [M - COOC₂H₅]⁺, Loss of the ethyl carboxylate group |
| 103 | [C₆H₅CN]⁺, Phenyl cyanide fragment |
| 77 | [C₆H₅]⁺, Phenyl cation |
Workflow Diagrams
Synthesis Workflow
Caption: Synthetic workflow for ethyl 2-phenylpyrimidine-5-carboxylate.
Characterization Workflow
Caption: Characterization workflow for the synthesized product.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of ethyl 2-phenylpyrimidine-5-carboxylate. The proposed Suzuki cross-coupling reaction represents a robust and efficient method for its preparation. The predicted analytical and spectroscopic data serve as a valuable reference for researchers undertaking the synthesis and characterization of this and related pyrimidine derivatives. This compound holds promise as a versatile intermediate for the development of novel molecules with potential therapeutic applications.
